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molecular formula C12H14O3S B027032 pent-4-ynyl 4-methylbenzenesulfonate CAS No. 77758-50-0

pent-4-ynyl 4-methylbenzenesulfonate

Cat. No. B027032
M. Wt: 238.3 g/mol
InChI Key: HUDMRXOBWIYVMZ-UHFFFAOYSA-N
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Patent
US09346791B2

Procedure details

This compound was synthesized as a colorless oil from pent-4-yn-1-ol (145.0 mg, 132 mmol), TsCl (426.3 mg, 2.24 mmol), Et3N (349.4 mg, 3.44 mmol), and DMAP (210.1 mg, 1.72 mmol) in 74% yield by following general procedure 1.1: 1H NMR (400 MHz, CDCl3, δH) 7.77 (d, J=8.0 Hz, 2H), 7.33 (d, J=8.0 Hz, 2H), 4.24-3.97 (m, 2H), 2.42 (s, 3H), 2.23 (td, J=6.9, 2.6 Hz, 2H), 1.99-1.67 (m, 3H); 13C NMR (100 MHz, CDCl3, δH) 145.06, 133.09, 130.09, 128.12, 82.33, 69.68, 68.98, 27.91, 21.85, 14.90. ESI-MS: 239.1 (M+H+), 261.1 (M+Na4).
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
426.3 mg
Type
reactant
Reaction Step One
Name
Quantity
349.4 mg
Type
reactant
Reaction Step One
Name
Quantity
210.1 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][C:4]#[CH:5].[S:7](Cl)([C:10]1[CH:16]=[CH:15][C:13]([CH3:14])=[CH:12][CH:11]=1)(=[O:9])=[O:8].CCN(CC)CC>CN(C1C=CN=CC=1)C>[CH3:14][C:13]1[CH:15]=[CH:16][C:10]([S:7]([O:6][CH2:1][CH2:2][CH2:3][C:4]#[CH:5])(=[O:9])=[O:8])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
C(CCC#C)O
Name
Quantity
426.3 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
349.4 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
210.1 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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